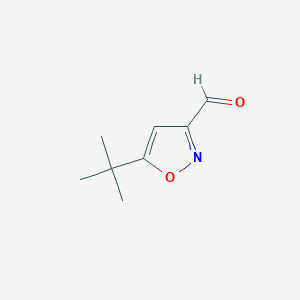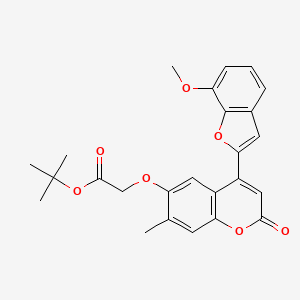
3-(1-(1H-pyrazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(1H-pyrazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, also known as PPQ, is a synthetic compound that has gained attention in recent years due to its potential pharmaceutical applications. PPQ has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In
Scientific Research Applications
Synthesis and Biological Interest
- Efficient Synthesis Methodologies : A straightforward and efficient synthesis approach for 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, related to the compound , has been developed. This involves a one-pot three-component condensation reaction, highlighting the synthesis's simplicity and potential biological applications, particularly in antibacterial and antifungal activities (Shah, Patel, & Patel, 2012).
Antimicrobial Properties
- Antibacterial and Antifungal Activities : Several studies have synthesized compounds with structures akin to the targeted chemical, revealing significant antibacterial and antifungal properties. For instance, compounds synthesized through Knoevenagel condensation have shown promising activity against gram-positive bacteria and excellent antifungal effects, indicating their potential as antimicrobial agents (Prakash et al., 2011).
Mechanistic Insights and Applications
- Light-Induced Reactions for Synthesis : Innovative methods for synthesizing pyrazole-fused quinones through light-induced reactions have been explored, offering green and efficient synthesis pathways. These methodologies provide deeper understanding and potential for designing photoinduced reactions, contributing to the compound's versatile applications in scientific research (He et al., 2021).
Synthesis of Structurally Diverse Derivatives
- Generation of Diverse Derivatives : The synthesis of various derivatives, including pyrazoloquinoline and pyrazoloacridine, demonstrates the compound's adaptability in forming structurally diverse molecules. These methods enable the creation of novel compounds with potential applications in medicinal chemistry and material science, showcasing the chemical's versatility in facilitating complex synthetic processes (Chen et al., 2013).
properties
IUPAC Name |
3-[1-(1H-pyrazole-5-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c23-15-12-3-1-2-4-13(12)19-17(25)22(15)11-6-9-21(10-7-11)16(24)14-5-8-18-20-14/h1-5,8,11H,6-7,9-10H2,(H,18,20)(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQUZMMVPIWCPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(1H-pyrazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

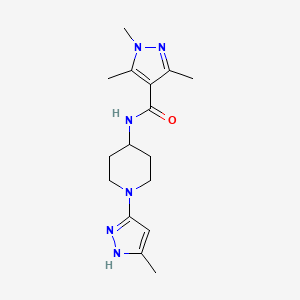
![N-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2775660.png)
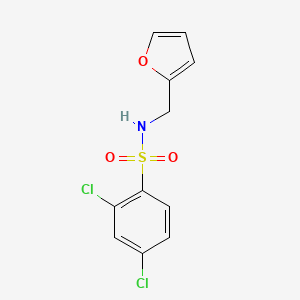
![1-[6-(4-nitrophenyl)-3-phenyl-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B2775662.png)
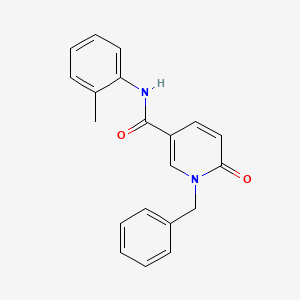

![3-(((2-Nitrophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2775668.png)
![N-[5-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2775669.png)

![2-Chloro-1-[2-[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]piperidin-1-yl]propan-1-one](/img/structure/B2775673.png)


